molecular formula C11H5ClF3NO3 B1474287 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-81-0

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1474287
CAS No.: 1159978-81-0
M. Wt: 291.61 g/mol
InChI Key: ZJHAYVJVAXHPHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (molecular formula: C₁₁H₅ClF₃NO₃, molecular weight: 291.61 g/mol) is a heterocyclic compound featuring an isoxazole core substituted with a 4-chlorophenyl group at position 3, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) at position 4 . This compound is of interest in medicinal and agrochemical research due to the combined electronic effects of the chlorine atom (electron-withdrawing) and the trifluoromethyl group (lipophilic and metabolically stable).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHAYVJVAXHPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167599
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159978-81-0
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159978-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its molecular formula is C11H5ClF3NO3, and it has been studied for various pharmacological properties, particularly in the context of anti-inflammatory and analgesic effects.

  • Molecular Weight : 291.61 g/mol
  • SMILES Notation : OC(=O)c1c(noc1C(F)(F)F)-c2ccc(Cl)cc2
  • InChI Key : ZJHAYVJVAXHPHX-UHFFFAOYSA-N

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Findings

  • Inhibition of COX Enzymes :
    • The compound demonstrated a significant inhibitory effect on COX-2 with an IC50 value of approximately 0.02–0.04 μM, indicating its potential as a potent anti-inflammatory agent compared to standard drugs like diclofenac .
  • Analgesic Activity :
    • In vivo studies indicated that this compound exhibited substantial analgesic effects, with inhibition rates comparable to those of established analgesics like celecoxib .

Comparative Efficacy Table

Compound NameCOX-2 Inhibition (IC50)Analgesic Efficacy (%)
This compound0.02–0.04 μMComparable to celecoxib
Diclofenac31.4 μg/mLStandard reference
CelecoxibED50 = 82.2 μmol/kgReference standard

The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis via COX inhibition. This leads to reduced levels of inflammatory cytokines such as TNF-α, contributing to its analgesic properties .

Research Findings and Implications

  • Molecular Dynamics Studies :
    • Molecular dynamics simulations have been employed to predict the binding affinities of isoxazole derivatives to various biological targets, including the farnesoid X receptor (FXR), which plays a role in lipid metabolism and inflammation . This suggests that the compound may have broader applications in metabolic disorders beyond its anti-inflammatory properties.
  • Safety Profile :
    • Preliminary toxicity assessments indicate that compounds similar to this compound exhibit favorable gastrointestinal safety profiles, making them suitable candidates for further development into therapeutic agents .

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities that make it a candidate for further research and development:

  • Anticonvulsant Activity : Isoxazole derivatives have been studied for their potential anticonvulsant properties. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, leading to improved efficacy in treating seizure disorders.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. The chlorophenyl substituent may play a role in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents .
  • Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial properties. Research into its analogs has shown that modifications can lead to enhanced activity against various pathogens.

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

  • Structure-Activity Relationship (SAR) Studies : By synthesizing analogs with different substituents, researchers can investigate how these changes affect biological activity. This approach is crucial for optimizing drug candidates and understanding the mechanisms of action .
  • Development of Complex Molecules : The compound can be utilized in synthetic pathways to create more complex derivatives, which may possess enhanced properties or novel activities.

Case Studies

  • Anticonvulsant Research : A study evaluated the anticonvulsant effects of various isoxazole derivatives, including those with trifluoromethyl substitutions. Results indicated that specific modifications could significantly enhance efficacy against induced seizures in animal models.
  • Anti-inflammatory Activity : Research demonstrated that certain isoxazole derivatives exhibited promising anti-inflammatory effects through inhibition of key inflammatory mediators. The inclusion of halogenated groups like chlorine was found to increase potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Core

Positional Isomers and Halogen Effects
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (): Substituents: 2-chlorophenyl (vs. 4-chlorophenyl) and methyl (-CH₃) at position 5 (vs. -CF₃). Molecular Weight: ~263.67 g/mol (estimated). Key Differences: The 2-chloro substitution reduces steric hindrance compared to the 4-chloro analog.
  • 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid (): Substituents: Bromine replaces chlorine at the 4-position. Molecular Weight: 336.06 g/mol. Key Differences: Bromine’s larger atomic radius increases lipophilicity (logP ~2.8 vs.
Trifluoromethyl vs. Smaller Alkyl Groups
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid ():
    • Substituents: Fluorine (more electronegative than chlorine) and methyl at position 3.
    • Molecular Weight: ~235.20 g/mol.
    • Key Differences: Fluorine’s strong electron-withdrawing effect may improve binding to electron-rich targets, but the methyl group reduces steric bulk and metabolic resistance compared to -CF₃ .

Modifications to the Carboxylic Acid Group

  • 3-carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide ():
    • Substituents: Carboxamide (-CONH-) replaces the carboxylic acid.
    • Molecular Weight: 314.22 g/mol.
    • Key Differences: The amide group enhances hydrogen-bonding capacity, improving target affinity but reducing solubility in aqueous media compared to the carboxylic acid .

Extended Structural Analogs with Additional Rings

  • 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ():
    • Substituents: Incorporates an oxadiazole ring and methoxyphenyl group.
    • Molecular Weight: 501.92 g/mol.
    • Key Differences: The extended structure increases molecular complexity and weight, likely improving target specificity but reducing oral bioavailability due to higher logP .

Antitumor Activity

  • The triazole analog 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates selective inhibition of c-Met kinase, with 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells. This highlights the pharmacological relevance of the 4-chlorophenyl and trifluoromethyl motifs .
  • The isoxazole core in the target compound may offer improved metabolic stability over triazoles, though direct comparative data are lacking.

Agrochemical Potential

  • Analogs like 5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidinecarboxamide () are used as acaricides (hexythiazox), suggesting that the 4-chlorophenyl-trifluoromethyl-isoxazole scaffold could be explored for pesticidal activity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Estimated) Key Substituents
Target Compound 291.61 ~2.5 4-Cl, 5-CF₃, 4-COOH
3-(2-Chlorophenyl)-5-methyl analog ~263.67 ~2.1 2-Cl, 5-CH₃, 4-COOH
3-(4-Bromophenyl)-5-CF₃ analog 336.06 ~2.8 4-Br, 5-CF₃, 4-COOH
3-(4-Fluorophenyl)-5-methyl analog ~235.20 ~1.9 4-F, 5-CH₃, 4-COOH
Carboxamide derivative () 314.22 ~3.0 4-CONH-(4-CF₃C₆H₄), 5-CH₃

Preparation Methods

Formation of 5-(Trifluoromethyl)isoxazole Core

A key step involves the cycloaddition of aryl chloroximes with trifluoromethylated unsaturated compounds:

  • Reaction of 4-chlorophenyl chloroxime with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of sodium bicarbonate in ethyl acetate solvent yields the 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole derivative with good regioselectivity and yields ranging from 40% to 74% after purification.

  • The reaction requires a three-fold excess of the trifluoromethyl alkene to ensure complete conversion and minimize nitrile oxide dimerization side products.

  • The product can be isolated by vacuum distillation or chromatographic purification, and the process has been successfully scaled up to 100–150 g batches.

Representative Process Example

Step Reagents and Conditions Product/Intermediate Notes
1 4-Chlorophenyl chloroxime + 2-bromo-3,3,3-trifluoroprop-1-ene, NaHCO3, EtOAc, room temp 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole 69% yield after distillation
2 Ester hydrolysis: NaOH (5 M), 60 °C, 2 h Sodium salt of isoxazole-4-carboxylate Followed by acidification to pH 3
3 Acidification and extraction with ethyl acetate This compound Isolated as free acid
4 Conversion to acid chloride: Thionyl chloride, 0 °C to rt, overnight Acid chloride intermediate Used for further functionalization or purification

Optimization and Purity Considerations

  • Use of hydroxylamine sulfate instead of hydroxylamine hydrochloride in related isoxazole syntheses reduces isomeric impurities and improves reaction clarity.

  • Maintaining low temperatures (−20 °C to 10 °C) during cyclization steps minimizes side reactions and improves regioselectivity.

  • Excess trifluoromethyl alkene is necessary to suppress nitrile oxide dimerization, a common side reaction in these cycloadditions.

  • Purification by recrystallization or chromatography ensures high purity, with melting points and IR/NMR spectral data confirming structure.

Comparative Table of Key Reaction Parameters

Parameter Typical Conditions Impact on Yield/Purity
Cycloaddition temperature Room temperature (20–25 °C) Optimal for regioselectivity and yield
Excess trifluoromethyl alkene 3 equivalents Minimizes side-products
Hydrolysis conditions 5 M NaOH, 60 °C, 2 h Complete ester conversion
Acid chloride formation Thionyl chloride, 0 °C to rt, overnight Efficient conversion to acid chloride
Purification Vacuum distillation or chromatography High purity, removal of isomers
Crystallization solvents Benzene, acetone/water mixtures Improves product isolation

Research Findings and Scalability

  • The described synthetic routes have been validated on multigram to 100+ gram scales without significant loss of yield or purity.

  • Quantum chemical calculations support the regioselectivity observed in the cycloaddition step, favoring the formation of 3,5-disubstituted isoxazoles over other isomers due to steric and electronic factors.

  • The process is amenable to further functionalization, including amidation and esterification, by employing the acid chloride intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid?

  • Methodology :

  • Nucleophilic substitution : Start with a halogenated phenyl precursor (e.g., 4-chlorophenylboronic acid) and couple it to an isoxazole core. Use trifluoromethylation agents (e.g., Togni’s reagent) to introduce the CF₃ group.
  • Cyclization : Form the isoxazole ring via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by carboxylation at the 4-position .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/water) for high-purity yields.

Q. How should researchers characterize the compound’s structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl and trifluoromethyl groups). Compare with PubChem data for similar isoxazole derivatives .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion for carboxylic acid).

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Solubility Profile :

  • Polar aprotic solvents : DMSO (high solubility at 10–20 mM) is ideal for biological assays.
  • Chlorinated solvents : Chloroform or dichloromethane (slight solubility) for organic reactions .
  • Precipitation : Avoid aqueous buffers unless pH-adjusted (pKa ~3–4 for carboxylic acid).

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA. Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the isoxazole ring) prone to substitution .
  • MD Simulations : Model solvent effects (e.g., DMSO vs. CH₂Cl₂) to predict reaction pathways and intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Data Reconciliation :

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) while controlling for variables like bacterial strain, solvent, and concentration.
  • Dose-response curves : Validate activity using orthogonal assays (e.g., fluorescence-based viability vs. colony-forming unit counts) .
  • SAR Studies : Modify substituents (e.g., replace Cl with F) to isolate contributions of electronic vs. steric effects .

Q. How to design derivatives to enhance pharmacological properties?

  • Derivatization Strategies :

  • Ester prodrugs : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability. Hydrolyze in vivo via esterases.
  • Bioisosteres : Replace the trifluoromethyl group with a cyano or sulfonamide group to modulate lipophilicity and target binding .
  • Conformational analysis : Use X-ray crystallography (as in ) to guide substitutions that stabilize bioactive conformations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

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